7-Chloro-2-(chloromethyl)benzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

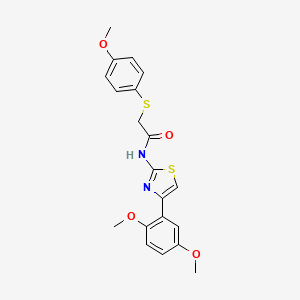

7-Chloro-2-(chloromethyl)benzoxazole (CAS# 116044-87-2) is a research chemical . It has a molecular weight of 202.04 and a molecular formula of C8H5Cl2NO . The IUPAC name is 7-chloro-2-(chloromethyl)-1,3-benzoxazole .

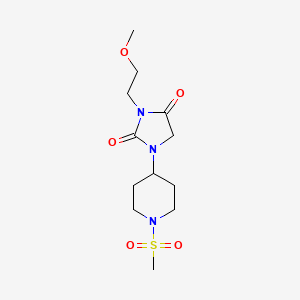

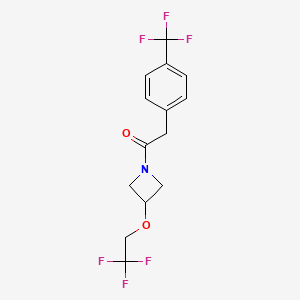

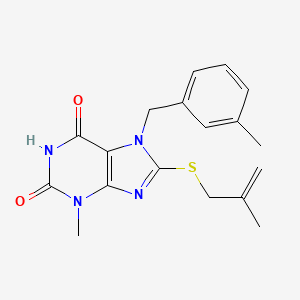

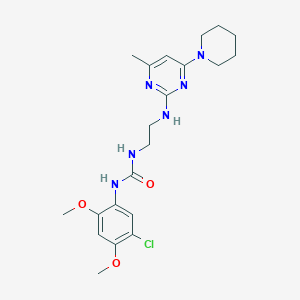

Molecular Structure Analysis

The molecular structure of 7-Chloro-2-(chloromethyl)benzoxazole includes a benzene ring fused to an oxazole moiety . The InChI key is CBGNQFKWYGLPHN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

7-Chloro-2-(chloromethyl)benzoxazole has a molecular weight of 202.04 and a molecular formula of C8H5Cl2NO . It has a complexity of 167 and a LogP of 3.22000 .科学的研究の応用

Antimicrobial Activity

Benzoxazole derivatives have been found to exhibit antimicrobial activity. They have been effective against various bacterial and fungal strains . For instance, some benzoxazole compounds have shown significant antimicrobial activity against Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Candida albicans, and Aspergillus niger .

Anticancer Activity

Benzoxazole derivatives have also been evaluated for their anticancer activities. Some compounds have shown promising results against the Human colorectal carcinoma (HCT116) cancer cell line . The benzoxazole scaffold allows efficient interaction with biological targets, which can be beneficial in cancer treatment .

Anti-Inflammatory Activity

Benzoxazole forms the active component in many marketed drugs such as the non-steroidal anti-inflammatory drug, funoxaprofen . This suggests that benzoxazole derivatives could potentially be used in the development of new anti-inflammatory drugs.

Antioxidant Activity

Benzoxazole-containing compounds have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antiviral Activity

Some benzoxazole derivatives have shown antiviral properties . This suggests that they could potentially be used in the development of new antiviral drugs.

Antitubercular Activity

Benzoxazole derivatives have also been found to exhibit antitubercular properties . This suggests that they could potentially be used in the development of new drugs for the treatment of tuberculosis.

Anthelmintic Properties

Benzoxazole derivatives have been found to exhibit anthelmintic properties . Anthelmintics are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them.

Carbonic Anhydrase Inhibition

2-Mercaptobenzoxazole, a derivative of benzoxazole, has been found to inhibit human carbonic anhydrases . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

将来の方向性

Benzoxazole derivatives have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities . Therefore, the study and development of new benzoxazole derivatives, including 7-Chloro-2-(chloromethyl)benzoxazole, may continue to be a significant area of research in the future .

作用機序

Target of Action

Benzoxazole derivatives, a class to which this compound belongs, have been known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others .

特性

IUPAC Name |

7-chloro-2-(chloromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGNQFKWYGLPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(chloromethyl)benzoxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)

![Tert-butyl N-[3-(6-amino-4-oxoquinazolin-3-yl)phenyl]carbamate](/img/structure/B2741274.png)

![1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2741278.png)

![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)

![4-(3-Hydrazinyl-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2741284.png)

![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)